Cas no 74610-87-0 (2-Ethynyl-5-nitrothiophene)
2-Ethynyl-5-nitrothiophene Chemical and Physical Properties
Names and Identifiers
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- 2-Ethynyl-5-nitrothiophene
- EN300-1855478
- InChI=1/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4
- DTXSID00416081
- 74610-87-0
-
- Inchi: 1S/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H
- InChI Key: JGYQLWPBUHPEOJ-UHFFFAOYSA-N
- SMILES: S1C(C#C)=CC=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 152.98844951g/mol
- Monoisotopic Mass: 152.98844951g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 74.1Ų
2-Ethynyl-5-nitrothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003829-1g |
2-Ethynyl-5-nitrothiophene |
74610-87-0 | 95% | 1g |
$457.80 | 2023-09-01 | |
| Chemenu | CM199951-1g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM199951-1g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 95% | 1g |
$505 | 2023-01-18 | |
| Enamine | EN300-1855478-1g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-5g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-10g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-0.05g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-0.1g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-0.25g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1855478-0.5g |
2-ethynyl-5-nitrothiophene |
74610-87-0 | 0.5g |
$739.0 | 2023-09-18 |
2-Ethynyl-5-nitrothiophene Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-Ethynyl-5-nitrothiophene
Comprehensive Analysis of 2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0): Properties, Applications, and Industry Insights
2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitrothiophene derivative features an ethynyl group at the 2-position and a nitro group at the 5-position, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "2-Ethynyl-5-nitrothiophene synthesis", "CAS 74610-87-0 applications", and "nitrothiophene derivatives in drug discovery", reflecting its growing relevance.
The compound's molecular formula, C6H3NO2S, and molecular weight of 153.16 g/mol highlight its compact yet reactive nature. Its thiophene ring serves as a robust scaffold for further functionalization, while the nitro group enhances electrophilic properties, making it a candidate for click chemistry and cross-coupling reactions. Recent studies emphasize its role in developing OLED materials and conductive polymers, aligning with the global push for sustainable electronics. Searches for "green chemistry applications of nitrothiophenes" and "2-Ethynyl-5-nitrothiophene in organic electronics" underscore this trend.
In pharmaceutical research, 2-Ethynyl-5-nitrothiophene is explored as a building block for kinase inhibitors and antimicrobial agents. Its ability to modulate biological pathways has led to queries like "nitrothiophene-based drug candidates" and "CAS 74610-87-0 in medicinal chemistry". The compound's electron-withdrawing nitro group also facilitates bioisosteric replacements, a technique increasingly used to optimize drug potency and bioavailability.
From a synthetic perspective, the compound's ethynyl moiety enables Sonogashira coupling and cycloaddition reactions, pivotal in constructing complex molecular architectures. Laboratories often seek "safe handling protocols for 2-Ethynyl-5-nitrothiophene" and "storage conditions for nitrothiophene derivatives", emphasizing operational safety. Notably, its stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its utility in high-throughput workflows.
Environmental and regulatory considerations are also critical. While not classified as hazardous under standard guidelines, proper waste disposal methods for nitroaromatic compounds remain a frequent search topic. The compound's biodegradability and eco-toxicity profile are areas of active research, particularly given the industry's shift toward green solvents and catalytic processes.
In summary, 2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0) exemplifies the intersection of innovation and practicality in modern chemistry. Its dual functionality as a pharmaceutical intermediate and material science precursor positions it as a compound of enduring interest, driven by queries such as "scalable synthesis of nitrothiophenes" and "emerging uses of ethynyl-substituted heterocycles". As research advances, its role in addressing challenges like drug resistance and energy-efficient materials will likely expand.
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